methyl 7-(2-phenoxyacetamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate
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Overview
Description
Methyl 7-(2-phenoxyacetamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate: is a complex organic compound belonging to the isoquinoline class. Isoquinolines are known for their diverse biological activities and are often used in pharmaceuticals and organic synthesis.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with isoquinoline derivatives and phenoxyacetic acid.
Reaction Steps: The process involves multiple steps, including acylation, reduction, and esterification.
Conditions: Reactions are usually carried out under controlled temperatures and pH levels to ensure the desired product formation.
Industrial Production Methods:
Batch vs. Continuous Processes: Industrial production may use batch processes for smaller-scale production or continuous processes for large-scale manufacturing.
Catalysts and Solvents: Specific catalysts and solvents are employed to optimize yield and purity.
Types of Reactions:
Oxidation: Oxidation reactions can convert the compound into various oxidized forms.
Reduction: Reduction reactions can reduce the compound to simpler forms.
Substitution: Substitution reactions can replace functional groups within the compound.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used.
Substitution Reagents: Various halides and nucleophiles are used for substitution reactions.
Major Products Formed:
Oxidation Products: Oxidized derivatives of the compound.
Reduction Products: Reduced forms of the compound.
Substitution Products: Substituted derivatives with different functional groups.
Scientific Research Applications
Chemistry: The compound is used in organic synthesis and as a building block for more complex molecules. Biology: Medicine: The compound may be explored for its therapeutic properties in drug development. Industry: It can be used in the production of various chemical products and materials.
Molecular Targets and Pathways:
Enzyme Inhibition: The compound may inhibit specific enzymes involved in biological processes.
Receptor Binding: It may bind to receptors, altering cellular responses.
Signal Transduction: The compound can affect signal transduction pathways, leading to various biological effects.
Comparison with Similar Compounds
Isoquinoline Derivatives: Other isoquinoline derivatives with similar structures.
Phenoxyacetic Acid Derivatives: Compounds derived from phenoxyacetic acid.
Uniqueness:
Structural Complexity: The presence of multiple functional groups and rings makes it unique.
Biological Activity: Its specific biological activities may differ from those of similar compounds.
This compound's diverse applications and unique properties make it a valuable subject of study in various scientific fields
Properties
IUPAC Name |
methyl 7-[(2-phenoxyacetyl)amino]-3,4-dihydro-1H-isoquinoline-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4/c1-24-19(23)21-10-9-14-7-8-16(11-15(14)12-21)20-18(22)13-25-17-5-3-2-4-6-17/h2-8,11H,9-10,12-13H2,1H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADGDJBSQGGZUSB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)COC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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